molecular formula C9H15Cl B13154514 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane

Katalognummer: B13154514
Molekulargewicht: 158.67 g/mol
InChI-Schlüssel: DXGOEIPUTBABHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C9H15Cl. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a chloromethyl and a methyl group attached to it. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-methylbicyclo[2.2.1]heptane. One common method is the reaction of 2-methylbicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by chloride ions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is unique due to the presence of both a chloromethyl and a methyl group on the bicyclo[2.2.1]heptane structure. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications .

Eigenschaften

Molekularformel

C9H15Cl

Molekulargewicht

158.67 g/mol

IUPAC-Name

2-(chloromethyl)-2-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15Cl/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6H2,1H3

InChI-Schlüssel

DXGOEIPUTBABHS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2CCC1C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.